molecular formula C14H27N5O2S B6972189 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide

1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide

Cat. No.: B6972189
M. Wt: 329.46 g/mol
InChI Key: AMVRGWHXIUQZBB-UHFFFAOYSA-N
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Description

1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide is a compound known for its applications in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles and pyrrolidines, which can be further functionalized for specific applications .

Scientific Research Applications

1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide is widely used in:

    Chemistry: As a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.

    Biology: For bioconjugation and labeling of biomolecules, enabling studies of cellular processes.

    Medicine: In drug development, particularly for creating targeted therapies.

    Industry: Used in the production of advanced materials and nanotechnology.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing the catalytic complex and enhancing the reaction rate. This reduces the required copper concentration, minimizing cytotoxicity and making the process more biocompatible .

Properties

IUPAC Name

1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N5O2S/c1-11(2)16-22(20,21)13-6-7-18(10-13)8-12-9-19(17-15-12)14(3,4)5/h9,11,13,16H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVRGWHXIUQZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1CCN(C1)CC2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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